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The table below summarizes data from a 2025 Bayesian Network Meta-Analysis that compared 12 anti-

dyskinetic drugs. The ranking is based on the Surface Under the Cumulative Ranking Curve (SUCRA); a

higher SUCRA value (closer to 1.0) indicates better performance [1].

Drug Name
Efficacy for
Dyskinesia
(SUCRA)

Efficacy for OFF Time
Reduction (SUCRA)

Tolerability (Withdrawals
due to AEs - SUCRA)

Amantadine
Extended-Release
(ER)

0.934 0.833 0.900

Amantadine
Immediate-Release
(IR)

0.680 0.902 Not top-ranked

Foliglurax Not specified 0.526 Not top-ranked

Mavoglurant Not specified 0.464 Not top-ranked

Fipamezole Not specified Not specified 0.812 (Overall withdrawals)

Sarizotan Not specified 0.012 Not top-ranked
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> Interpretation Note: For "Withdrawals due to AEs," a higher SUCRA value indicates a worse tolerability

profile (more withdrawals). Therefore, Amantadine ER's high ranking here reflects a higher incidence of

adverse events leading to discontinuation, which must be weighed against its superior efficacy [1].

Detailed Analysis of Amantadine Formulations

A 2025 systematic review and meta-analysis further detailed the effects of different amantadine

formulations, confirming the findings above [2].

Dyskinesia Reduction: All oral amantadine formulations (IR, DR/ER, IR/ER) demonstrated a

significant and similar effect in reducing levodopa-induced dyskinesia. The analysis of Dyskinesia
Rating Scales showed a strong standardized mean difference (SMD) of -1.32 (95% CI: -1.78 to -0.86)
[2].
OFF Time Reduction:

Delayed/Extended-Release (DR/ER): Significantly reduced OFF time (MD: -0.96 hours, CI:
-1.35 to -0.57).

Immediate-Release (IR): Also showed a benefit (MD: -0.75 hours, CI: -1.41 to -0.10), though
the evidence is limited by short study durations.

Immediate/Extended-Release (IR/ER): Did not show a statistically significant reduction in OFF
time [2].

Experimental Protocols in Cited Evidence

The conclusions are drawn from rigorous, standardized methodologies in modern clinical trials. Key

experimental protocols include:

Study Design: The evidence is based on Randomized Controlled Trials (RCTs) analyzed in
systematic reviews and meta-analyses. The 2025 NMA included 21 RCTs, while the other meta-

analysis included 14 RCTs [1] [2].
Primary Endpoints:

Dyskinesia: Measured using standardized scales like the Unified Dyskinesia Rating Scale
(UDysRS), modified Abnormal Involuntary Movement Scale, or part IV of the Unified

Parkinson's Disease Rating Scale (UPDRS-IV) [1] [2].
Motor Fluctuations (OFF Time): Quantified as the number of hours of OFF time in a

standardized OFF-ON patient diary [1] [2].
Statistical Synthesis:
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Network Meta-Analysis (NMA): Uses Bayesian statistics to compare multiple treatments

simultaneously, even in the absence of head-to-head trials, providing a hierarchy of efficacy
(SUCRA values) [1].

Standard Meta-Analysis: Pools data from studies comparing a specific intervention against a
control to calculate aggregate effect sizes like Standardized Mean Difference (SMD) or Mean

Difference (MD) [2].

Statistical Analysis & Synthesis

Research Question:
Compare Anti-Dyskinetic Drugs

Systematic Literature Search
(Databases: MEDLINE, Embase, Cochrane)

Study Screening &
Selection (RCTs)

Data Extraction
(Population, Intervention,

Outcomes: UDysRS, OFF time, AEs)

Bayesian Network Meta-Analysis
(For multiple treatment comparisons)

Standard Meta-Analysis
(For specific drug formulations)

Primary Output:
SUCRA Values (Ranking)

Primary Output:
SMD or Mean Difference (MD)

Evidence Interpretation &
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Mechanism of Action and Pharmacological Profile

The therapeutic effects of amantadine in Parkinson's disease are multifaceted and not fully understood. The

primary mechanisms are visualized below and include [3] [4]:

Dopaminergic Effects: Increases dopamine release from nerve endings and inhibits dopamine
reuptake.

NMDA Receptor Antagonism: Acts as a non-competitive antagonist of the NMDA glutamate
receptor, which is implicated in dyskinesia.

Anticholinergic Activity: Although not a primary action, it may contribute to both therapeutic and
side effects.

Pharmacodynamic Mechanisms

Therapeutic Outcomes

Amantadine
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Potential Side Effects:
(e.g., Dry mouth, Hallucinations,

Peripheral Edema, Livedo Reticularis)
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Important Safety and Clinical Considerations

For a complete profile, note the following key points for clinical development and application [3]:
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Adverse Events: Common adverse effects include dry mouth, hallucinations, peripheral edema,
dizziness, and constipation. A rare but notable side effect is livedo reticularis, which is reversible
upon discontinuation [3] [2].

Contraindications & Monitoring: Contraindicated in patients with hypersensitivity. Requires caution
and dose adjustment in renal impairment and in those with heart failure, seizure disorders, or

psychiatric conditions. Monitoring of renal function, liver enzymes, and mental status is recommended
[3].

Discontinuation: Abrupt withdrawal should be avoided as it can cause neuroleptic malignant
syndrome-like symptoms; a gradual dose reduction over at least one week is required [3].

Conclusion for Researchers

The body of evidence strongly supports Amantadine ER as the most effective agent for managing

levodopa-induced dyskinesia, with an additional benefit of reducing OFF time. The choice between

formulations involves a trade-off: while Amantadine ER offers superior efficacy for dyskinesia, its

tolerability profile may be less favorable than that of other options.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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